N-Cbz-(R)-2-amino-3-phenylpropylamine HCl
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H21ClN2O2 |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
benzyl N-[(2R)-2-amino-3-phenylpropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c18-16(11-14-7-3-1-4-8-14)12-19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1 |
InChI Key |
FOBOCAFPIJZDMG-PKLMIRHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Techniques and Sustainable Approaches
Continuous Flow Chemistry for Scalable Chiral Amine Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages over traditional batch processing. nih.gov Its adoption is driven by enhanced safety, improved process control, and greater scalability. whiterose.ac.uk In the context of chiral amine synthesis, flow reactors, particularly packed-bed reactors (PBRs) with immobilized catalysts, provide a platform for highly efficient and scalable production. nih.govwhiterose.ac.uk
The synthesis of chiral amines in continuous flow often employs biocatalysis, utilizing enzymes like amine transaminases (ATAs) which catalyze transamination reactions with high enantioselectivity under mild conditions. rsc.org Researchers have successfully immobilized E. coli cells containing overexpressed (R)-selective ω-transaminase and its essential cofactor pyridoxal (B1214274) 5′-phosphate (PLP) onto methacrylate (B99206) beads for use in flow reactors. acs.orgnih.gov This system facilitates the continuous production of chiral amines with excellent enantioselectivity (>99% ee) and high product throughput, with residence times as short as 30-60 minutes. nih.gov A key advantage of this immobilized enzymatic system is its stability, allowing for continuous operation for several days without the need for additional cofactor supplementation. acs.orgnih.gov
The benefits of continuous flow extend to chemo-catalytic processes as well. For instance, a telescoped flow system was developed for the synthesis of (S)-baclofen, a structurally related chiral amine, which operated continuously for 69 hours, yielding approximately 5.0 g of the key intermediate with 93–96% yield and 92% ee. nih.gov Another example is the development of the first solvent-free organocatalytic flow process, which yields the key chiral intermediate for paroxetine (B1678475) on a multigram scale. chemistryworld.com These examples underscore the potential of continuous flow to intensify reaction conditions, leading to more productive and efficient routes for complex chiral molecules. whiterose.ac.uk The ability to integrate synthesis and catalyst separation steps simplifies downstream processing, making it a highly attractive strategy for the industrial manufacture of compounds like N-Cbz-(R)-2-amino-3-phenylpropylamine HCl. ukri.org
Table 1: Performance of Immobilized ω-Transaminase in Continuous Flow Synthesis
This table summarizes the results from a study on the continuous flow asymmetric amination of a ketone substrate using an immobilized enzymatic system.
| Parameter | Value | Reference |
| Biocatalyst | Immobilized E. coli with ω-TA & PLP | acs.org |
| Reactor Type | Packed-Bed Reactor (PBR) | acs.org |
| Residence Time | 30 min | acs.org |
| Temperature | 50 °C | acs.org |
| Conversion | 85% | acs.org |
| Enantiomeric Excess (ee) | >99% | acs.org |
| Operational Stability | 1-10 days | nih.gov |
Green Chemistry Principles in the Synthesis of Chiral Phenylpropylamine Derivatives
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. nih.gov The synthesis of chiral amines, which are building blocks for approximately 40-45% of small molecule pharmaceuticals, is a prime target for such improvements. nih.gov Traditional methods often involve multi-step syntheses, expensive and toxic reagents, and significant waste generation, motivating the shift toward more sustainable alternatives. rsc.orgnih.gov
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently less wasteful. The direct amination of alcohols with ammonia, facilitated by borrowing hydrogen (BH) protocols, is an exemplary route for amine synthesis due to its high atom economy. acs.org This method, which involves the sequential dehydrogenation of an alcohol, condensation with an amine source, and subsequent hydrogenation, is an attractive and sustainable alternative to other synthetic routes. acs.org
Organic solvents are a major contributor to chemical waste, and their reduction or elimination is a key goal of green chemistry. researchgate.net Solvent-free synthesis offers numerous advantages, including higher efficiency, easier product separation, and enhanced environmental acceptability. primescholars.com Methodologies such as ball milling and reactive co-extrusion have been successfully employed for the solvent-free synthesis of various amine derivatives. nih.govrsc.org For example, the synthesis of chiral propargylamines has been achieved under solvent-free ball milling conditions, reacting aldehydes, alkynes, and amines to afford the desired products in good yields. nih.gov
In cases where a solvent is necessary, the focus shifts to using environmentally benign media like water or supercritical fluids. rsc.org Biocatalytic transformations, including those using transaminases, are often performed in aqueous conditions, avoiding the need for volatile organic compounds (VOCs). nih.gov The development of processes that operate under neat (solventless) conditions represents a significant step towards sustainable manufacturing. mdpi.com A notable achievement in this area is a solvent-free, one-pot condensation reaction for producing xanthene derivatives using a recyclable heterogeneous catalyst, demonstrating high efficiency and low E-factor values. mdpi.com These approaches are directly applicable to the synthesis of chiral phenylpropylamine derivatives, promising cleaner and more sustainable production routes.
The use of expensive chiral catalysts, often based on precious metals or complex organic molecules, necessitates their efficient recovery and reuse. rsc.org Heterogeneous catalysts, which exist in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction medium), offer a straightforward solution for catalyst separation and recycling. acs.org This approach not only reduces costs but also minimizes product contamination with residual catalyst. innovations-report.com
Immobilizing homogeneous catalysts on solid supports like silica, polymers, or magnetic nanoparticles is a common and effective strategy. mdpi.comunimi.it This technique has been widely applied to both metal complexes and biocatalysts. whiterose.ac.uknih.gov For example, copper nanoparticles supported on titanium dioxide have been used as a recyclable catalyst for the synthesis of propargylamines under solvent-free conditions, with the catalyst being reused for up to four consecutive cycles. nih.gov Similarly, enzyme immobilization enhances stability, simplifies product separation, and permits catalyst reuse, which is crucial for industrial applications. nih.gov The combination of heterogeneous catalysis with continuous flow systems is particularly powerful, as the immobilized catalyst remains in the reactor, simultaneously enabling synthesis, separation, and reuse, thereby streamlining the entire manufacturing process. unimi.it
Table 2: Catalyst Recyclability in the Synthesis of Xanthene Derivatives
This table illustrates the reusability of a heterogeneous catalyst (DABCO/Amberlyst-15) in a solvent-free, multicomponent reaction, highlighting its stability over multiple cycles.
| Cycle | Yield (%) | Reference |
| 1 | 97 | mdpi.com |
| 2 | 97 | mdpi.com |
| 3 | 96 | mdpi.com |
| 4 | 95 | mdpi.com |
| 5 | 94 | mdpi.com |
| 6 | 94 | mdpi.com |
Mechanistic Investigations and Computational Studies in Chiral Phenylpropylamine Chemistry
Elucidation of Reaction Pathways and Transition States for Chiral Amine Formation
The synthesis of chiral amines, including N-Cbz protected phenylpropylamines, is a cornerstone of modern organic and medicinal chemistry. numberanalytics.comnih.gov Understanding the reaction pathways and the nature of the transition states is critical for developing efficient and highly stereoselective synthetic methods. The formation of the target compound, N-Cbz-(R)-2-amino-3-phenylpropylamine, involves the creation of a stereogenic center, a process governed by nuanced energetic differences between diastereomeric transition states.
The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions and allowing for controlled chemical transformations. numberanalytics.comtotal-synthesis.com The introduction of the Cbz group is typically achieved by reacting the amine with benzyl (B1604629) chloroformate under basic conditions. numberanalytics.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate which then collapses, eliminating a chloride ion. numberanalytics.com
Computational studies, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions. researchgate.netrsc.org For the formation of chiral amines, theoretical calculations can model the approach of reactants and identify the lowest energy pathway. A plausible reaction mechanism for related structures, such as the synthesis of 2-amino-3-arylindoles, has been shown to proceed through intermediates that undergo intramolecular C-arylation followed by spontaneous cycloaddition. researchgate.net Such studies propose reaction mechanisms that can be computationally verified by locating all intermediates and transition states. researchgate.netresearchgate.net
The transition state is the highest energy point along the reaction coordinate, and its structure dictates the reaction rate and stereochemical outcome. In asymmetric synthesis, two diastereomeric transition states are possible, leading to the (R) or (S) enantiomer. The difference in their activation energies (ΔΔG‡) determines the enantiomeric excess of the product. acs.org For chiral amine formation, the transition state geometry is influenced by steric hindrance, electronic effects, and non-covalent interactions between the substrate, reagents, and catalyst. rsc.orgfrontiersin.org For instance, in the synthesis of N-Cbz protected amino acids, methanesulfonyl chloride and N-methylimidazole can be used to form arylamides without racemization under mild conditions, indicating a well-controlled transition state. organic-chemistry.org Computational analysis allows for the visualization and energetic evaluation of these fleeting structures, providing insights that are often inaccessible through experimental means alone. researchgate.net
Table 1: Key Steps and Intermediates in a Generalized Chiral Amine Synthesis
| Step | Description | Key Species | Computational Insight |
| 1. Protection | The amine starting material is protected with a Cbz group. | Benzyl chloroformate, Amine | The mechanism involves a nucleophilic attack forming a tetrahedral intermediate. numberanalytics.com |
| 2. C-C Bond Formation | Creation of the carbon backbone, often involving alkylation or coupling reactions. | Carbanion, Electrophile | The Truce-Smiles rearrangement is one possible metal-free C-C bond formation strategy. researchgate.net |
| 3. Stereocenter Formation | The chiral center is established, often catalyzed by a chiral auxiliary or catalyst. | Diastereomeric Transition States | The energy difference between transition states (TS) determines the stereoselectivity. rsc.org |
| 4. Deprotection (if required) | The protecting group is removed to yield the final amine. | Cbz-protected amine, H2/Pd | Hydrogenolysis is a common method for Cbz group removal. total-synthesis.com |
Analysis of Non-Covalent Interactions in Stereocontrol and Chiral Recognition
Non-covalent interactions (NCIs) are the subtle yet powerful forces that govern molecular recognition and are fundamental to achieving high stereocontrol in asymmetric synthesis. researchgate.netnih.govresearchgate.net In the context of chiral phenylpropylamine chemistry, these interactions dictate how a chiral catalyst or reagent interacts differently with the prochiral substrate to form one enantiomer preferentially over the other. acs.orgnih.gov The key to chiral recognition is the formation of transient diastereoisomeric complexes between the enantiomers and a chiral selector, with the stability difference between these complexes determining the degree of separation or stereoselectivity. nih.govacs.org
The primary types of non-covalent interactions that play a role in stereocontrol include:
Hydrogen Bonding: These are among the strongest and most directional NCIs, often involving amine and carbonyl functionalities present in the reactants and catalysts. acs.orgnih.gov The ability to form specific hydrogen bonds can lock the substrate into a particular conformation within the catalyst's chiral pocket, exposing one face of the molecule to chemical attack. nih.gov
π-Interactions: The phenyl group in phenylpropylamine derivatives is a key participant in various π-interactions. researchgate.netnih.gov These can include π-π stacking (between two aromatic rings), CH-π interactions (between an alkyl group and a π-system), and lone pair-π interactions (between a lone pair, e.g., on an oxygen atom, and a π-system). researchgate.netnih.govresearchgate.net These interactions are crucial for orienting the substrate correctly in the transition state. researchgate.net
Computational methods are essential for dissecting these complex interaction networks. acs.org By analyzing the computationally derived transition states, researchers can identify and quantify the specific NCIs responsible for stereoselectivity. rsc.orgacs.org For example, DFT calculations have illuminated the crucial role of a lone pair-π interaction between a ligand and substrate in differentiating enantiomers during a kinetic resolution process. researchgate.netnih.gov This understanding, moving beyond simple steric models, allows for the rational design of catalysts and chiral selectors where specific, well-engineered non-covalent interactions are incorporated to achieve high efficiency in chiral recognition. researchgate.netnih.gov
Table 2: Major Non-Covalent Interactions in Chiral Phenylpropylamine Systems
| Interaction Type | Description | Example Groups Involved | Role in Stereocontrol |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.gov | Amine (N-H), Carbonyl (C=O), Hydroxyl (O-H) | Primary force for orienting reactants and stabilizing the preferred transition state. nih.govnih.gov |
| π-π Stacking | Attractive interaction between the π-electron clouds of aromatic rings. researchgate.netnih.gov | Phenyl ring of the substrate, aromatic rings in the catalyst/selector. | Contributes to the association and correct positioning of the substrate. acs.orgnih.gov |
| CH-π Interaction | Interaction of a C-H bond with a π-system. rsc.orgacs.org | Alkyl groups (e.g., propyl chain), Phenyl ring. | Helps to fine-tune the geometry of the catalyst-substrate complex. rsc.org |
| Lone Pair-π Interaction | Interaction between a lone pair of electrons and an electron-deficient π-system. researchgate.netnih.gov | Carbonyl oxygen, electron-deficient aromatic rings. | Can be a key stereocontrol element in differentiating enantiomeric substrates. researchgate.netnih.gov |
| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. acs.org | Bulky substituents on the substrate and catalyst. | Destabilizes the undesired diastereomeric transition state, enhancing enantioselectivity. frontiersin.orgacs.org |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) has become a powerful and widely used computational tool in organic chemistry for investigating reaction mechanisms and understanding the origins of stereoselectivity. academie-sciences.frresearchgate.netchemrxiv.org DFT calculations allow researchers to model molecular structures, determine their electronic properties, and map out the energetic landscape of a chemical reaction, including reactants, products, intermediates, and transition states. researchgate.netresearchgate.net
In the study of chiral amine formation, DFT is employed to address several key questions. It can predict the most stable conformations of reactants and catalysts and calculate the activation barriers for different reaction pathways. rsc.orgresearchgate.net For stereoselective reactions, DFT is particularly valuable for comparing the energies of the diastereomeric transition states that lead to the (R) and (S) products. rsc.orgpku.edu.cn A lower activation energy for one transition state over the other provides a quantitative prediction of the enantiomeric excess that can be expected experimentally. acs.org
A typical DFT study on a reaction mechanism involves the following steps:
Geometry Optimization: The three-dimensional structures of all relevant species (reactants, intermediates, transition states, products) are optimized to find their lowest energy conformations. researchgate.netresearchgate.net
Frequency Calculation: These calculations are performed to confirm the nature of the optimized structures. Reactants and products should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Energy Calculation: Single-point energy calculations, often using a more accurate functional or larger basis set, are performed on the optimized geometries to obtain precise electronic energies. researchgate.net
Analysis of Results: The calculated energies are used to construct a potential energy surface diagram for the reaction. researchgate.net The electronic structure, charge distribution (e.g., Natural Bond Orbital analysis), and non-covalent interactions within the transition state structures are analyzed to explain the observed stereoselectivity. researchgate.netacademie-sciences.fr
For example, DFT studies on NHC-catalyzed reactions have successfully identified the chemo- and stereoselectivity-determining step as the Michael addition, with analysis of noncovalent interactions revealing that weak forces like CH⋯π and LP⋯π interactions in the transition states govern the final stereochemical outcome. rsc.org Similarly, DFT calculations have been used to study the properties of 3-phenylpropylamine, providing theoretical NMR chemical shifts and structural parameters that agree well with experimental data. academie-sciences.frresearchgate.net These studies demonstrate the reliability of DFT in providing detailed, atomistic insights into the factors controlling reaction pathways and stereoselectivity in phenylpropylamine systems. rsc.orgacademie-sciences.fr
Table 3: Common DFT Functionals and Basis Sets in Mechanistic Studies
| Method Component | Examples | Typical Application |
| DFT Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy. B3LYP is a widely used hybrid functional. researchgate.netresearchgate.netresearchgate.net M06-2X and ωB97X-D are often better for systems with significant non-covalent interactions. researchgate.net |
| Basis Set | 6-31G(d), 6-311++G(d,p), def2-TZVP | Defines the set of functions used to build molecular orbitals. Larger basis sets like 6-311++G(d,p) provide more accuracy at a higher computational cost. researchgate.netacademie-sciences.frresearchgate.net |
| Solvation Model | PCM, IEFPCM, SMD | Accounts for the effect of the solvent on the reaction. The Polarizable Continuum Model (PCM) and its variants are commonly used. academie-sciences.fr |
Molecular Docking Studies for Chiral Recognition Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or a chiral stationary phase). nih.govmdpi.comresearchgate.net It has become an indispensable tool in drug discovery and for understanding the mechanisms of chiral recognition at a molecular level. mdpi.comnih.gov For a chiral molecule like N-Cbz-(R)-2-amino-3-phenylpropylamine, docking can simulate its interaction with a chiral environment, explaining why one enantiomer binds more strongly than its mirror image. acs.orgnih.gov
The process of molecular docking involves several key stages:
Preparation of Receptor and Ligand: The 3D structures of the receptor and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds in the ligand. ajpp.in For the receptor, water molecules and other non-essential residues are often removed from the binding site. ajpp.in
Binding Site Identification: The region on the receptor where the ligand is expected to bind is defined.
Conformational Sampling: A docking algorithm systematically explores the conformational space of the ligand within the defined binding site, generating a large number of possible binding poses. chemrxiv.org
Scoring and Ranking: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (free energy of binding). nih.gov The poses are then ranked, with the lowest energy pose typically representing the most likely binding mode. nih.govresearchgate.net
Analysis: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. acs.orgajpp.in
In the context of chiral recognition, docking simulations are performed for both enantiomers of a chiral compound. nih.govnih.gov The difference in the calculated binding scores between the two enantiomers can be correlated with experimentally observed enantioselectivity. researchgate.net For example, molecular dynamics and docking have been used to investigate chiral recognition on chiral stationary phases (CSPs) used in chromatography. acs.org These studies show that both hydrogen bonding and ring-ring interactions are often necessary to localize the analyte, and the mechanism of chiral selectivity can be broken down into contributions from these interactions as well as steric hindrance. acs.org By visualizing the binding modes, researchers can understand why, for instance, the (R)-enantiomer fits better into the chiral pocket of a selector than the (S)-enantiomer, providing a rational basis for designing improved chiral separation methods or more potent chiral drugs. nih.govresearchgate.net
Table 4: Representative Data from a Hypothetical Molecular Docking Study
| Enantiomer | Predicted Binding Affinity (kcal/mol) | Number of H-Bonds | Key Interacting Residues (Hypothetical Selector) | Primary Interactions |
| (R)-enantiomer | -7.8 | 3 | ASP-88, GLN-121, TYR-150 | H-bond with ASP-88 (amine), π-π stacking with TYR-150 (phenyl ring) |
| (S)-enantiomer | -6.2 | 1 | GLN-121 | H-bond with GLN-121, Steric clash with TRP-54 |
Applications of N Cbz R 2 Amino 3 Phenylpropylamine Hcl As a Chiral Building Block
Utilization in the Synthesis of Complex Organic Molecules with Defined Stereochemistry
The fundamental value of N-Cbz-(R)-2-amino-3-phenylpropylamine HCl lies in its role as a chiral pool starting material. By beginning a synthesis with this compound, the (R)-stereochemistry at one center is already established, which significantly simplifies the process of controlling the stereochemical outcome of subsequent reactions. This approach is a cornerstone of modern asymmetric synthesis, allowing for the efficient construction of molecules with multiple stereocenters.
This strategy has been effectively employed in the creation of sophisticated molecular architectures, such as dipeptide beta-turn mimetics. nih.gov For instance, a stereoselective method was developed for synthesizing azabicyclo[4.3.0]nonane amino acid esters, which act as mimics of beta-turns in peptides. nih.gov In such syntheses, the inherent chirality of a starting material derived from a related phenyl-substituted amino acid derivative dictates the stereochemical course of key transformations, including asymmetric hydrogenations, to furnish the target structures with high purity. nih.gov
Precursor for the Stereoselective Synthesis of Chiral Diamines and Related Derivatives
Chiral vicinal diamines (1,2-diamines) are privileged structural motifs found in a vast number of pharmaceuticals and are critical components of highly effective chiral catalysts. sigmaaldrich.com The synthesis of these diamines, particularly those that are unsymmetrically substituted, can be a significant challenge. sigmaaldrich.com
This compound serves as a protected precursor to (R)-1-phenylpropane-1,2-diamine. The Cbz group can be selectively removed to unmask the second amine, which can then be subjected to further chemical modification. This allows for the synthesis of a variety of differentially substituted chiral diamines. Methodologies exist that take advantage of a parent diamine structure to generate a library of other chiral vicinal diamines, which can then be used as ligands for catalysts or elaborated into heterocyclic structures. sigmaaldrich.com Furthermore, advanced catalytic methods, such as sequential palladium and rhodium catalysis, have been developed to create polyfunctionalized diamines from related chiral starting materials, highlighting the utility of having access to well-defined diamine precursors. nih.gov
Role in the Development of Chiral Ligands for Asymmetric Catalysis
The most prominent application of chiral diamines derived from precursors like this compound is in the development of chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively, yielding one enantiomer of the product in excess.
Chiral diamines are foundational scaffolds for numerous classes of ligands:
N,N Ligands: The two nitrogen atoms can coordinate directly to a metal. C2-symmetric diamines are particularly common.
P,N Ligands: One of the amine groups can be transformed, for example, into a phosphine (B1218219), creating powerful P,N-hybrid ligands that have shown great success in catalysts for nitrile hydration and transfer hydrogenation. nih.gov
N-Heterocyclic Carbene (NHC) Ligands: Chiral diamines are common starting materials for the synthesis of chiral NHC precursors. nih.gov These ligands have become indispensable in modern catalysis.
These ligands are used in combination with various metals to catalyze a wide array of chemical transformations with high stereocontrol.
| Ligand/Catalyst System | Metal(s) | Typical Application(s) |
| Diamine-derived ligands | Palladium (Pd), Rhodium (Rh) | Asymmetric allylic amination, C-H insertion reactions. nih.gov |
| Chiral P,N Ligands | Ruthenium (Ru), Iridium (Ir) | Asymmetric transfer hydrogenation, nitrile hydration. nih.gov |
| Diamine-based NHC Precursors | Copper (Cu), Silver (Ag) | Hydrosilylation of ketones, various bond-forming reactions. nih.gov |
| Diamine-derived phosphine ligands | Palladium (Pd) | Asymmetric C-N cross-coupling reactions. nih.gov |
Intermediate in the Stereoselective Synthesis of Bioactive Molecule Scaffolds
The molecular subunits constructed from this compound are frequently key components of biologically active molecules and pharmaceutical drug candidates. The 1,2-diamine motif is a common feature in many natural products and synthetic drugs. nih.gov
The ability to synthesize molecules with specific, predetermined stereochemistry is critical in pharmacology, as different enantiomers or diastereomers of a drug can have vastly different biological activities. By using this chiral building block, chemists can ensure the correct stereoisomer of a target bioactive molecule is produced. For example, chiral amines are crucial building blocks in the synthesis of drugs like the ATP-sensitive potassium channel opener Diazoxide BPDZ-44. sigmaaldrich.com Similarly, stereoselective syntheses based on chiral starting materials have been used to produce 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, which have demonstrated significant cytotoxic activity against cancer cell lines and function as topoisomerase II inhibitors. nih.gov
Use as Chiral Auxiliaries in Stereocontrolled Organic Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereoselective formation of new chiral centers. After the desired transformation, the auxiliary is cleaved from the molecule and can often be recovered for reuse. Chiral amines are a well-established class of compounds used for this purpose. sigmaaldrich.com
While the deprotected diamine from this compound is more commonly incorporated into the final ligand or product, its structural features are suitable for it to function as a chiral auxiliary. The chiral center adjacent to the amine groups can effectively bias the direction of attack of a reagent on a prochiral substrate that has been temporarily attached to the amine. For example, chiral amine auxiliaries have been used to direct the diastereoselective Michael addition of nucleophiles to α,β-unsaturated systems. The defined (R)-configuration of the title compound makes it a potential candidate for such applications where temporary attachment can control the formation of a new stereocenter, followed by cleavage to release the enantiomerically enriched product.
Stereochemical Characterization and Enantiomeric Excess Determination in Chiral Phenylpropylamine Derivatives
Methodologies for Enantiomeric Excess (ee) Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Reagents and Auxiliaries
Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile and non-separative approach for the determination of enantiomeric excess. This is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The resulting diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification by integration.
For primary amines like the deprotected form of N-Cbz-(R)-2-amino-3-phenylpropylamine HCl, chiral acids such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives are commonly used as CDAs. The reaction forms diastereomeric amides with distinguishable signals, often in the ¹H or ¹⁹F NMR spectra.
Table 2: Potential Chiral Derivatizing Agents for NMR Analysis of Amines
| Chiral Reagent Type | Example | Resulting Diastereomer | Key NMR Nucleus |
| Chiral Derivatizing Agent (CDA) | (R)-Mosher's acid chloride | Diastereomeric amides | ¹H, ¹⁹F |
| Chiral Solvating Agent (CSA) | (R)-1,1'-Bi-2-naphthol (BINOL) | Diastereomeric complexes | ¹H |
Gas Chromatography (GC) with Optically Active Stationary Phases
Gas Chromatography (GC) on a chiral stationary phase is another effective technique for the separation of volatile enantiomers. For compounds like phenylpropylamine derivatives, derivatization is often necessary to increase volatility and improve chromatographic performance. The Cbz protecting group itself may be suitable for GC analysis, or it can be replaced with a more volatile protecting group.
Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, provide a chiral environment that allows for the separation of enantiomers. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation.
Polarimetry in the Analysis of Optical Rotation
Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation, [α], is a characteristic physical property of an enantiomer. For this compound, a specific rotation value has been reported, which can be used as a measure of enantiomeric purity, provided a linear relationship between the rotation and the enantiomeric excess is established. However, polarimetry is generally less accurate and less sensitive than chromatographic or spectroscopic methods for the precise determination of high enantiomeric excesses.
Advanced Techniques for Absolute Configuration Assignment
While the determination of enantiomeric excess is crucial, confirming the absolute configuration of a chiral center is equally important. X-ray crystallography is the definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the three-dimensional arrangement of atoms in the molecule can be elucidated, unequivocally establishing the (R) or (S) configuration.
In the absence of a suitable crystal, spectroscopic methods coupled with theoretical calculations can be employed. For instance, comparison of the experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with quantum chemical predictions can provide strong evidence for the absolute configuration.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Stereoselectivity in Chiral Phenylpropylamine Synthesis
The cornerstone of modern asymmetric synthesis is the catalyst, which dictates the stereochemical outcome of a reaction. The pursuit of higher stereoselectivity in the synthesis of chiral phenylpropylamines continues to drive innovation in catalyst design.
Significant progress has been made in transition metal-catalyzed asymmetric hydrogenation, a fundamental method for introducing chirality. nih.govacs.orgnih.gov Research is increasingly focused on a new generation of chiral phosphorus ligands, including P-stereogenic phosphines and phosphino-oxazolines, which have demonstrated the ability to create a wide array of previously inaccessible chiral amines with excellent enantioselectivities. nih.govacs.org Beyond phosphorus-based ligands, metal catalysts free of phosphine (B1218219), such as those bearing N-heterocyclic carbenes or C,N- and N,N-based ligands, are showing remarkable catalytic activity. acs.org
Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool. jocpr.com Researchers have developed chiral amine catalysts based on novel structural motifs, such as the phenylcyclopropane scaffold, which have proven effective in various asymmetric reactions. researchgate.net Additionally, chiral phosphoric acids have been successfully employed as catalysts in asymmetric reactions like the Friedel–Crafts alkylation to produce chiral intermediates. mdpi.com These developments signify a move towards more diverse and specialized catalytic systems capable of achieving near-perfect stereocontrol in the synthesis of complex molecules. jocpr.commdpi.com
Table 1: Comparison of Modern Catalytic Systems for Chiral Amine Synthesis
| Catalyst System Type | Key Features | Example Application | Reference |
|---|---|---|---|
| Transition Metal Catalysts (e.g., Rhodium, Iridium) | High efficiency and enantioselectivity; relies on specialized chiral ligands (e.g., phosphines). | Asymmetric hydrogenation of imines and enamines. | nih.gov, acs.org, jocpr.com |
| Organocatalysts (e.g., Proline derivatives, Chiral Amines) | Metal-free, reducing toxicity concerns; often mimics enzymatic reaction mechanisms. | Asymmetric Mannich and Michael reactions. | jocpr.com, researchgate.net, mdpi.com |
| Chiral Phosphoric Acids | Act as Brønsted acid catalysts; effective for activating imines. | Asymmetric Friedel–Crafts alkylation of indoles. | mdpi.com |
| Metal-Free Hydrogenation Catalysts | Utilize frustrated Lewis pairs or other non-metallic systems for hydrogenation. | Reduction of unsaturated N-containing compounds. | acs.org |
Integration of Artificial Intelligence and Machine Learning in Chiral Synthesis Design and Optimization
One of the primary applications of AI is in computer-aided synthesis planning (CASP). nih.gov ML models can be trained on extensive databases of known reactions to predict both forward reactions (products from reactants) and retrosynthetic pathways (reactants from a target product). nih.gov For chiral synthesis, a significant challenge is predicting stereoselectivity. Emerging deep learning models are being developed to be "chirality-aware," enabling them to predict the enantiomeric outcome of reactions, such as in the kinetic resolution of racemates catalyzed by enzymes. nih.gov
Table 2: Applications of AI/ML in Chiral Synthesis
| Application Area | AI/ML Contribution | Potential Impact | Reference |
|---|---|---|---|
| Predictive Reaction Modeling | Forecasts reaction outcomes, including yield and enantioselectivity. | Reduces failed experiments; accelerates discovery of viable synthetic routes. | nih.gov, nih.gov |
| Retrosynthesis Planning | Generates optimal synthetic pathways for complex target molecules. | Streamlines the strategic design of multi-step syntheses. | nih.gov |
| Process Optimization | Identifies optimal reaction conditions (temperature, pressure, catalysts) from vast parameter spaces. | Improves yield, purity, and sustainability of chemical processes. | omicsonline.org |
| Novel Catalyst Design | Designs new chiral catalysts and ligands with desired properties based on structure-activity relationships. | Accelerates the development of next-generation, highly selective catalysts. | oejournal.org, researchgate.net |
Advancements in Biocatalytic Strategies, Including Enzyme Engineering and Cascade Integration
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled stereoselectivity under mild, environmentally benign conditions. jocpr.comnih.gov Recent advancements in this field, particularly in enzyme engineering and the design of multi-enzyme cascades, are creating powerful new routes for the synthesis of chiral amines. nih.govacs.org
A variety of enzyme classes are now available for chiral amine synthesis, including transaminases (ATAs), imine reductases (IREDs), amine dehydrogenases (AmDHs), and monoamine oxidases (MAOs). nih.govconsensus.app Transaminases are particularly valuable for converting prochiral ketones directly into enantiomerically pure amines. researchgate.netresearchgate.net The primary limitations of natural enzymes, such as narrow substrate scope or low activity on non-natural substrates, are being overcome through protein engineering. researchgate.net Techniques like directed evolution and site-specific mutagenesis have been used to create bespoke enzymes with dramatically enhanced activity and stability, as demonstrated in the manufacturing of the antidiabetic drug sitagliptin. researchgate.net
A significant emerging trend is the integration of multiple enzymes into one-pot cascade reactions. acs.org These cascades mimic metabolic pathways, where the product of one enzymatic step becomes the substrate for the next. This approach improves efficiency by eliminating the need for intermediate purification and overcoming unfavorable thermodynamic equilibria. acs.org For instance, researchers have developed redox-neutral cascades that combine an alcohol dehydrogenase (ADH) and a transaminase (ωTA) to convert alcohols into chiral amines. d-nb.infonih.gov Such multi-enzyme systems have been successfully used to synthesize all four possible stereoisomers of phenylpropanolamine from a simple achiral starting material, showcasing the power and precision of integrated biocatalysis. d-nb.infonih.gov
Table 3: Key Enzymes and Strategies in Biocatalytic Chiral Amine Synthesis
| Enzyme/Strategy | Function | Advancement | Reference |
|---|---|---|---|
| Transaminases (ATAs) | Transfer an amino group from a donor to a prochiral ketone. | Engineered for broader substrate scope and improved stability. | researchgate.net, researchgate.net |
| Imine Reductases (IREDs) | Stereoselectively reduce pre-formed or in situ-formed imines. | Used for synthesis of secondary and tertiary amines. | nih.gov, rsc.org |
| Amine Dehydrogenases (AmDHs) | Catalyze the reductive amination of ketones using ammonia. | Engineered from amino acid dehydrogenases to accept broader ketone substrates. | nih.gov, rsc.org |
| Enzymatic Cascades | Combine multiple enzymes in a single pot to perform multi-step transformations. | Enables redox-neutral "hydride-borrowing" amination of alcohols; overcomes equilibrium limitations. | acs.org, d-nb.info, nih.gov |
Innovations in Flow Chemistry for Efficient and Sustainable Chiral Amine Production
Flow chemistry, where reactions are performed in continuously flowing streams within a network of tubes or channels, is emerging as a superior alternative to traditional batch processing for the synthesis of chiral amines. nih.gov This technology offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.gov
The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling reactions to be run under more aggressive conditions with better control and safety. nih.gov This is particularly beneficial for handling unstable intermediates, such as N-chloramines, which can be generated and consumed in situ without isolation. nih.gov
For chiral amine production, flow chemistry has been successfully combined with various catalytic methods. nih.gov Immobilized enzymes, such as transaminases, can be packed into columns to create reusable biocatalytic reactors that operate continuously for extended periods, enhancing productivity and simplifying product purification. nih.govrsc.org Similarly, heterogeneous metal catalysts can be used in packed-bed reactors for continuous asymmetric hydrogenations. acs.org
A particularly innovative application is in dynamic kinetic resolution (DKR) and continuous crystallization processes. acs.orgwhiterose.ac.uk For example, a continuous flow system can integrate the selective crystallization of a desired diastereomeric salt with the in-situ racemization of the undesired enantiomer in the solution phase. whiterose.ac.uk This recycling of the unwanted isomer allows for theoretical yields approaching 100% for a single enantiomer, a significant improvement over the 50% maximum yield of classical resolution. whiterose.ac.uk These innovations position flow chemistry as a key technology for the future of sustainable and efficient manufacturing of enantiomerically pure pharmaceuticals. nih.gov
Table 4: Batch vs. Flow Chemistry for Chiral Amine Synthesis
| Parameter | Batch Processing | Flow Chemistry | Reference |
|---|---|---|---|
| Scalability | Complex and often requires re-optimization ("scale-up issues"). | Simpler, achieved by running the system for longer or in parallel ("scaling out"). | nih.gov |
| Safety | Large volumes of reagents can lead to thermal runaway; hazardous intermediates must be isolated. | Small reactor volumes enhance safety; hazardous intermediates can be used in situ. | nih.gov |
| Process Control | Difficult to precisely control temperature and mixing in large vessels. | Precise control over temperature, pressure, and residence time. | nih.gov |
| Efficiency & Yield | Often lower throughput; limited by equilibrium in some cases. | Higher throughput; enables processes like continuous resolution to exceed 50% yield. | whiterose.ac.uk, acs.org |
| Integration | Multi-step processes require isolation and purification at each stage. | Easily "telescopes" multiple reaction and purification steps into a single continuous process. | nih.gov, nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
